![molecular formula C7H10O4 B3429804 Ethyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 77513-58-7](/img/structure/B3429804.png)
Ethyl 2-oxotetrahydrofuran-3-carboxylate
Overview
Description
Ethyl 2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide. This reaction yields the corresponding 3-alkyl derivatives, which can be further converted into various substituted compounds .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted tetrahydrofuran derivatives .
Scientific Research Applications
Organic Synthesis
Ethyl 2-oxotetrahydrofuran-3-carboxylate is widely utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block.
Key Reactions:
- Alkylation: The compound can be alkylated using alkyl halides in the presence of bases such as sodium ethoxide, leading to the formation of 3-alkyl derivatives. These derivatives can further undergo transformations to yield complex structures like 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides .
- Cyclization Reactions: The compound has been shown to react with hydrazine hydrate to produce hydrazides, which can cyclize under alkaline conditions to form triazole derivatives, showcasing its utility in synthesizing heterocyclic compounds .
Data Table: Key Synthetic Pathways
Reaction Type | Conditions | Products Formed |
---|---|---|
Alkylation | Sodium Ethoxide + Alkyl Halides | 3-Alkyl Derivatives |
Hydrazine Reaction | Hydrazine Hydrate + Base | Hydrazides and Triazole Derivatives |
Nucleophilic Substitution | Various Nucleophiles | Amides, Thioethers, Alcohols |
Medicinal Chemistry
The derivatives of this compound are under investigation for their potential biological activities. Research has indicated that these compounds may exhibit antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
In a study focusing on the biological evaluation of synthesized derivatives, several compounds derived from this compound demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Material Science
This compound also finds applications in material science, particularly in the development of novel polymers and coatings. Its reactive functional groups allow for modifications that enhance material properties.
Key Applications:
- Polymer Synthesis: The compound can be polymerized or copolymerized with other monomers to create materials with tailored properties for specific applications.
- Coatings Development: Its derivatives are explored for use in coatings that require specific chemical resistance or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor or intermediate in biochemical reactions, facilitating the formation of desired products. Its effects are mediated through its chemical reactivity and ability to participate in multiple types of reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-oxotetrahydrofuran-3-carboxylate include:
- Methyl 4-oxotetrahydrofuran-3-carboxylate
- Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
- 5-methyltetrahydrofuran-2-one
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and other applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility .
Biological Activity
Ethyl 2-oxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- CAS Number : 77513-58-7
- Purity : Typically >98% .
This compound exhibits its biological effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology and cellular signaling . This inhibition leads to reduced cellular proliferation and may induce apoptosis in certain cancer cell lines.
Biological Activities
- Anticancer Activity
-
Antimicrobial Properties
- Research into the derivatives of this compound has revealed potential antimicrobial activities. Certain modifications to the compound enhance its efficacy against bacterial strains, making it a candidate for further investigation in infectious disease treatments .
-
Anti-inflammatory Effects
- Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Antiproliferative Activity
A study conducted on HL-60 cells demonstrated that this compound significantly reduced cell proliferation with an IC50 value of approximately 23.5 µM. The mechanism involved increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption, leading to apoptosis .
Antimicrobial Investigation
Research into the derivatives of this compound indicated promising results against various pathogens. For example, derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Table 1: Biological Activity Summary of this compound
Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | HL-60 (leukemia) | 23.5 | Induces apoptosis via ROS production |
Antimicrobial | Various bacteria | Varies | Disruption of bacterial cell wall synthesis |
Anti-inflammatory | In vitro models | Not specified | Modulation of inflammatory cytokine production |
Properties
IUPAC Name |
ethyl 2-oxooxolane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRMSXLSEPWFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918298 | |
Record name | Ethyl 2-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77513-58-7, 936-13-0 | |
Record name | 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77513-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-oxooxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (±)-tetrahydro-2-oxo-3-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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